molecular formula C24H28N2O4 B12156960 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156960
M. Wt: 408.5 g/mol
InChI Key: WXZDWRBTSKRPSP-LSDHQDQOSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C24H28N2O4. This compound is notable for its unique structure, which includes a pyrrolidone ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidone ring, followed by the introduction of the dimethylaminoethyl group, the hydroxy group, and the methoxy-methylbenzoyl and methylphenyl groups. Each step requires specific reagents and conditions, such as the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones from hydroxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrolidone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O4/c1-15-6-8-17(9-7-15)21-20(23(28)24(29)26(21)13-12-25(3)4)22(27)18-10-11-19(30-5)16(2)14-18/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+

InChI Key

WXZDWRBTSKRPSP-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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